Cas no 941927-81-7 (N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide)

N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide structure
941927-81-7 structure
Product name:N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide
CAS No:941927-81-7
MF:C22H32N4O5
Molecular Weight:432.513285636902
CID:6171089
PubChem ID:16801742

N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide
    • N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
    • SR-01000911232
    • SR-01000911232-1
    • AKOS024629785
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
    • F2234-0210
    • 941927-81-7
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
    • インチ: 1S/C22H32N4O5/c1-4-11-25-12-8-22(9-13-25)20(28)26(21(29)24-22)15-19(27)23-10-7-16-5-6-17(30-2)18(14-16)31-3/h5-6,14H,4,7-13,15H2,1-3H3,(H,23,27)(H,24,29)
    • InChIKey: UHSUXERYLFTRFC-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCN(CCC)CC2)NC(N1CC(NCCC1C=CC(=C(C=1)OC)OC)=O)=O

計算された属性

  • 精确分子量: 432.23727013g/mol
  • 同位素质量: 432.23727013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 650
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 100Ų

N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2234-0210-30mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2234-0210-10mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2234-0210-40mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2234-0210-20mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2234-0210-1mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2234-0210-2mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2234-0210-5μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2234-0210-15mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2234-0210-10μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2234-0210-2μmol
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
941927-81-7 90%+
2μl
$57.0 2023-05-16

N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide 関連文献

N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamideに関する追加情報

Comprehensive Analysis of N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide (CAS 941927-81-7)

In the realm of organic chemistry and pharmaceutical research, N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide (CAS 941927-81-7) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its spirocyclic core and dimethoxyphenyl moiety, represents a fascinating subject for researchers exploring novel bioactive molecules. Its triazaspiro architecture, combined with a propyl side chain, offers a distinctive chemical profile that aligns with current trends in drug discovery and molecular design.

The growing interest in spirocyclic compounds like N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide stems from their ability to mimic natural product scaffolds, a hot topic in modern medicinal chemistry. Researchers frequently search for "spirocyclic drug candidates" or "triazaspiro derivatives in pharmaceuticals," reflecting the demand for innovative molecules with enhanced bioavailability and target specificity. The dimethoxyphenyl group in this compound further contributes to its potential as a CNS-active agent, a trending area given the rising focus on neurological disorders.

From a synthetic perspective, the 2,4-dioxo-1,3,8-triazaspiro4.5decane framework presents intriguing challenges and opportunities. Recent publications highlight the importance of "spiro ring formation strategies" and "acetamide derivatives in drug design," both directly relevant to this molecule. The propyl substituent at the 8-position introduces lipophilicity, a property often optimized in pharmacokinetic studies—another frequently searched topic in AI-driven drug development platforms.

The physicochemical properties of CAS 941927-81-7 warrant special discussion. Its molecular weight and logP value (predicted to be in the mid-range) suggest potential blood-brain barrier permeability, making it a candidate for "neuroprotective compound research"—a highly searched term in academic databases. The presence of both hydrogen bond donors and acceptors in its structure aligns with current "beyond Rule of Five" (bRo5) drug discovery paradigms, another trending concept in pharmaceutical SEO queries.

In biological contexts, the 3,4-dimethoxyphenethyl segment may confer MAO-B inhibitory activity, based on structural analogs—a hypothesis that resonates with growing Parkinson's disease research. This connection addresses common search queries like "MAO inhibitors from synthetic compounds" while maintaining scientific rigor. The dioxotriazaspiro component could potentially interact with G-protein coupled receptors (GPCRs), a major drug target class dominating recent literature.

Analytical characterization of N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide typically involves advanced techniques like LC-MS and NMR spectroscopy, both frequently searched analytical methods. The compound's chromatographic behavior under reversed-phase conditions and its fragmentation patterns in mass spectrometry are of particular interest to analytical chemists—addressing another niche but important search demographic.

From an intellectual property standpoint, derivatives containing the 1,3,8-triazaspiro4.5decane scaffold have appeared in recent patents, particularly in areas like "neurodegenerative disease therapeutics" and "cognitive enhancers." This positions CAS 941927-81-7 within a competitive landscape where researchers actively seek "novel spirocyclic patent space"—a commercially valuable search term in pharmaceutical intelligence platforms.

The compound's stability profile raises interesting questions about prodrug potential, especially regarding the acetamide linkage and dioxo groups. These features correlate with searches for "metabolically stable spirocycles" and "oral bioavailability enhancement strategies," reflecting real-world formulation challenges. Computational chemists might model its conformational flexibility—another hot topic in AI-assisted molecular modeling searches.

In conclusion, N-2-(3,4-dimethoxyphenyl)ethyl-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}acetamide represents a compelling case study at the intersection of synthetic chemistry and drug discovery. Its structural complexity touches upon multiple trending research areas—from spirocyclic synthon development to CNS drug design—while addressing numerous specialist search queries that drive modern pharmaceutical innovation. As the field progresses, this compound's unique architecture will likely continue to inspire both synthetic methodologies and biological investigations.

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